molecular formula C12H11ClN2O2 B2448417 3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 2108822-16-6

3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2448417
CAS RN: 2108822-16-6
M. Wt: 250.68
InChI Key: ZDPYHYGATZFJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one, also known as CEPP, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid that has a melting point of 121-123°C and a molecular weight of 215.59. CEPP has been used in a variety of research studies, ranging from biochemical and physiological effects to the development of new synthetic methods. In

Scientific Research Applications

Chemical Synthesis and Reactions

  • Chlorination Reactions : Research by Sato (1986) explored the chlorination of 1-hydroxy-3-phenyl-2(1H)-pyrazinone with phosphoryl chloride, which is relevant to understanding the chemical behaviors of related pyrazinone compounds, including 3-chloro-1-(4-ethoxyphenyl)pyrazin-2(1H)-one (Sato, 1986).

  • Formation of Hydrogen-Bonded Chains : A study by Trilleras et al. (2005) on similar pyrazinone compounds demonstrated the formation of hydrogen-bonded chains, which is crucial for understanding the molecular arrangement and potential applications of this compound (Trilleras et al., 2005).

  • Synthesis of Novel Compounds : Khalifa, Al-Omar, and Nossier (2017) synthesized novel pyrazol-4-ylmethylene imidazolones, providing insights into the methodologies that could be applicable for synthesizing derivatives of this compound (Khalifa et al., 2017).

Biological and Pharmacological Applications

  • Antimitotic Agents : Temple and Rener (1992) investigated derivatives of pyrido[3,4-b]pyrazin, which are structurally related to this compound, for their antimitotic properties, suggesting potential pharmacological uses for similar compounds (Temple & Rener, 1992).

  • Electrochemical Behavior : A study by Costea et al. (2006) on the electrochemical behavior of pyrazoles, which are related to this compound, provides insights into the electrochemical properties and potential applications in chemical sensors or electrocatalysis (Costea et al., 2006).

  • Synthesis of Specific Compounds for Antibacterial and Antifungal Agents : Bhattacharya (1986) synthesized derivatives of triazolo[4,5-b]pyrazin-2(1H)-ones, which could provide a framework for creating antibacterial and antifungal agents using similar pyrazinone structures (Bhattacharya, 1986).

properties

IUPAC Name

3-chloro-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-10-5-3-9(4-6-10)15-8-7-14-11(13)12(15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPYHYGATZFJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.